2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
The compound 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one features a complex bicyclic architecture:
- An octahydropyrrolo[3,4-c]pyrrole moiety, a rigid bicyclic amine that enhances three-dimensionality and influences pharmacokinetic properties.
- A 2-methylphenoxy group linked via an ethanone bridge, which may modulate solubility and target engagement.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-4-2-3-5-17(14)28-12-20(27)25-10-15-8-24(9-16(15)11-25)19-7-6-18-22-21-13-26(18)23-19/h2-7,13,15-16H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODPNTBJNLKNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways by binding to active sites, influencing biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Potency : The target’s bicyclic amine may enhance binding affinity compared to AZD5153, but in vitro assays are needed.
- Selectivity : Structural parallels to BET inhibitors suggest bromodomain targeting, but off-target effects (e.g., kinase inhibition) must be ruled out.
Biological Activity
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 378.4 g/mol
- Structure : The compound features a complex structure that combines a triazole-pyridazine moiety with an octahydropyrrolo-pyrrole unit, which is linked to a phenoxy group.
| Property | Value |
|---|---|
| CAS Number | 2640903-16-6 |
| Molecular Weight | 378.4 g/mol |
| Molecular Formula | CHNO |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of the compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this structure often show significant antimicrobial activity. The presence of the triazole ring is known to enhance the interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on B16F10 melanoma cells. Cells were treated with varying concentrations (0, 1, 2, and 5 μM) for 48 and 72 hours. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Table 2: Cytotoxicity Results
| Concentration (μM) | Viability (%) at 48h | Viability (%) at 72h |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 85 | 80 |
| 2 | 65 | 55 |
| 5 | 30 | 20 |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the phenoxy group or variations in the triazole-pyridazine moiety can significantly alter its potency against specific targets.
Key Findings from SAR Studies
- Hydroxyl Substituents : Introduction of hydroxyl groups on the phenyl ring has been shown to enhance tyrosinase inhibitory activity.
- Triazole Ring Modifications : Alterations in the triazole structure can impact both antimicrobial and anticancer activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
